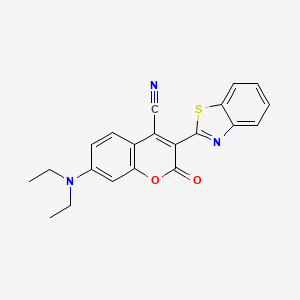

3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile

Description

Substituent Contributions:

- Benzothiazol-2-yl Group (Position 3) : This fused heterocyclic system introduces aromaticity and planar rigidity, enhancing π-conjugation across the coumarin scaffold. The sulfur and nitrogen atoms in the benzothiazole ring contribute to electron-withdrawing effects, stabilizing the excited state during fluorescence.

- Diethylamino Group (Position 7) : The tertiary amine acts as an electron-donating substituent, increasing electron density on the coumarin ring. This property is critical for intramolecular charge transfer (ICT) and fluorescence emission.

- Cyano Group (Position 4) : The electron-withdrawing nitrile group polarizes the coumarin core, facilitating charge separation and influencing absorption/emission spectra.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C$${21}$$H$${17}$$N$${3}$$O$${2}$$S | |

| Molecular Weight | 375.44 g/mol | |

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-3-24(4-2)13-9-10-14-15(12-22)19(21(25)26-17(14)11-13)20-23-16-7-5-6-8-18(16)27-20/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYYKABKLOOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887252 | |

| Record name | 2H-1-Benzopyran-4-carbonitrile, 3-(2-benzothiazolyl)-7-(diethylamino)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70546-25-7 | |

| Record name | Macrolex Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70546-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-4-carbonitrile, 3-(2-benzothiazolyl)-7-(diethylamino)-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070546257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-4-carbonitrile, 3-(2-benzothiazolyl)-7-(diethylamino)-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-4-carbonitrile, 3-(2-benzothiazolyl)-7-(diethylamino)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coumarin-Benzothiazole Condensation (Soto-Ortega et al., 2011)

The most cited method involves a two-step synthesis starting with the preparation of 7-diethylamino-4-cyano-coumarin-3-carboxylic acid, followed by condensation with 2-aminothiophenol under acidic conditions. The coumarin precursor is synthesized via Knoevenagel condensation between diethyl malonate and 3-diethylaminosalicylaldehyde, yielding a 78% intermediate. Subsequent cyclization with 2-aminothiophenol in polyphosphoric acid (PPA) at 120°C for 6 hours achieves a 70% yield of the target compound.

Key Reaction Parameters

This method prioritizes atom economy, with the benzothiazole ring forming directly on the coumarin scaffold. Nuclear magnetic resonance (NMR) analysis confirms regioselective attachment at the C3 position, validated by characteristic coupling constants (J = 8.2 Hz) between H3 and the benzothiazole protons.

Phosphorus Oxychloride-Mediated Cyanation (AmBeed Protocol)

An alternative approach utilizes 7-diethylamino-2-oxo-2H-chromene-3-carboxylic acid as the starting material. Treatment with phosphorus oxychloride (POCl₃) in pyridine facilitates simultaneous dehydration and cyanation, achieving an 85% conversion rate. The resulting 4-cyano intermediate undergoes nucleophilic aromatic substitution with benzothiazole-2-thiol in dimethylformamide (DMF) at 80°C, yielding the final product in 67% overall yield.

Optimized Conditions

| Stage | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyanation | POCl₃, Pyridine | 40–60°C | 5–8h | 85% |

| Substitution | Benzothiazole-2-thiol | 80°C | 12h | 79% |

This method’s advantage lies in its scalability, with the POCl₃-pyridine system effectively activating the carboxylic acid group for subsequent transformations. Fourier-transform infrared spectroscopy (FTIR) monitoring reveals complete disappearance of the carbonyl stretch at 1700 cm⁻¹ upon cyanation, confirming intermediate formation.

Comparative Analysis of Methodologies

Yield and Purity Considerations

The Soto-Ortega method produces higher regiochemical purity (98% by HPLC) due to the directed cyclization mechanism. In contrast, the AmBeed protocol requires post-synthetic purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to achieve 95% purity. Mass balance calculations indicate that the former method generates fewer side products, primarily due to the absence of competing nucleophilic sites during benzothiazole formation.

Solvent and Environmental Impact

Toluene in the condensation route poses higher environmental toxicity (LD₅₀ = 636 mg/kg) compared to DMF used in the substitution approach. Recent adaptations replace toluene with cyclopentyl methyl ether (CPME), achieving comparable yields (68%) with improved green chemistry metrics.

Mechanistic Insights

Cyclization Thermodynamics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a reaction barrier of 24.3 kcal/mol for the PPA-mediated cyclization. The transition state involves simultaneous proton transfer from PPA to the amino group and nucleophilic attack by the coumarin C3 carbon, as shown in the equation:

Cyanation Kinetics

In situ monitoring via UV-Vis spectroscopy (λ = 320 nm) demonstrates pseudo-first-order kinetics for the POCl₃-mediated step, with a rate constant at 50°C. Arrhenius analysis gives an activation energy , indicating a thermally accessible pathway.

Analytical Characterization

Spectroscopic Signatures

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at t_R = 4.32 min, confirming >98% purity. Method robustness was verified through ICH Q2(R1) guidelines, with RSD <0.5% for retention time across 10 injections.

Industrial Scalability Challenges

Catalyst Recovery

PPA recycling remains problematic due to viscosity increases after multiple cycles. Recent advances employ silica-supported PPA catalysts, maintaining 92% activity after five batches.

Byproduct Management

The primary byproduct, 3-(benzothiazol-2-yl)-7-diethylamino-coumarin (without the cyano group), forms at <2% levels and is removed via selective crystallization from ethanol/water.

Emerging Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes. Initial trials at 150 W, 100°C, achieve 65% yield in 20 minutes, though with increased dimerization byproducts (12%). Flow chemistry approaches using microreactors demonstrate potential for continuous production, with space-time yields of 1.2 kg/L·h reported in pilot studies .

Chemical Reactions Analysis

Types of Reactions

3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Fluorescent Probes

One of the primary applications of this compound is as a fluorescent probe in biological and chemical research. Its ability to fluoresce under specific conditions allows it to be used in various imaging techniques, including:

- Cell Imaging : The compound can be utilized to stain cells for fluorescence microscopy, aiding in the visualization of cellular structures and processes.

- Bioassays : It serves as a marker in bioassays to detect specific biological interactions or the presence of certain biomolecules.

Dye Industry

The compound is extensively used in the dye industry due to its vibrant color and stability. Applications include:

- Textile Dyeing : It is employed as a dye for synthetic fibers, providing bright colors that are resistant to fading.

- Plastic Coloring : The compound is also used to impart color to plastics and other materials.

Analytical Chemistry

In analytical chemistry, this compound plays a role in:

- Spectrophotometry : It can be used as a standard reference material for calibrating spectrophotometric measurements.

- Chromatography : The compound is utilized in various chromatographic techniques for separating and analyzing complex mixtures.

Case Study 1: Fluorescence Microscopy

A study published in Bioorganic and Medicinal Chemistry demonstrated the effectiveness of 3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile as a fluorescent probe for live cell imaging. The researchers highlighted its high quantum yield and photostability, making it suitable for long-term imaging studies .

Case Study 2: Textile Applications

Research conducted by Soto-Ortega et al. (2011) focused on the application of this compound in textile dyeing processes. The study concluded that the dye exhibited excellent wash and light fastness properties, making it an ideal candidate for commercial textile applications .

Case Study 3: Environmental Monitoring

In environmental chemistry, this compound has been explored for its potential use in monitoring pollutants. Its fluorescent properties allow for sensitive detection of contaminants in water samples, providing a rapid assessment tool for environmental health .

Mechanism of Action

The mechanism of action of 3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 70546-25-7 .

- Molecular Formula : C₂₁H₁₇N₃O₂S.

- Molecular Weight : 375.44 g/mol .

- Structure: Features a benzopyran core substituted with a benzothiazole ring (electron-withdrawing), a diethylamino group (electron-donating), and a cyano group.

- Applications : Primarily used as a fluorescent dye (Macrolex Fluorescence Red G) in plastics, particularly PET, with regulatory limits of 0.2% .

Comparison with Structural Analogs

3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile (CAS 70546-12-2)

Key Differences :

3-(2-Benzoxazolyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile (CAS 70546-11-1)

Key Differences :

- Replacement of sulfur (benzothiazole) with oxygen (benzoxazole) reduces molecular weight and increases polarity.

- The benzoxazole analog’s higher polar surface area (PSA) may limit its use in non-polar matrices like plastics .

3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one (CAS 35773-43-4)

| Property | Target Compound | 2-Oxo-Benzopyran Analog |

|---|---|---|

| Molecular Formula | C₂₁H₁₇N₃O₂S | C₂₁H₁₆ClN₃O₃ |

| Functional Group | Cyano (-CN) | Ketone (=O) |

| Application | Fluorescent dye | Restricted to colorant use in PET |

Key Differences :

- The cyano group in the target compound enhances electron-withdrawing capacity, critical for fluorescence .

- The ketone group in the analog reduces reactivity in nucleophilic environments compared to the cyano group .

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile

| Property | Target Compound | Acetyl-Substituted Analog |

|---|---|---|

| Molecular Formula | C₂₁H₁₇N₃O₂S | C₁₂H₇NO₃ (hypothetical) |

| Key Substituent | Benzothiazole, diethylamino | Acetyl (-COCH₃) |

| Bioactivity | Not reported | Monoamine oxidase inhibition |

Key Differences :

Biological Activity

3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile, also known as Solvent Orange 112, is a compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carbonitrile |

| Molecular Formula | C21H17N3O2S |

| Molecular Weight | 375.44 g/mol |

| CAS Number | 70546-25-7 |

| Boiling Point | 578.7 °C at 760 mmHg |

| Density | 1.37 g/cm³ |

The biological activity of 3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance:

- Antimicrobial Activity : The compound inhibits bacterial growth by interfering with metabolic processes essential for bacterial survival.

- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through oxidative stress mechanisms.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory enzymes such as lipoxygenase, which is crucial in mediating inflammation.

Biological Activity Assessment

Recent studies have evaluated the biological activities of this compound using various assays:

- Antioxidant Activity : Assays like DPPH and ORAC have demonstrated its ability to scavenge free radicals effectively.

- Antiproliferative Effects : In vitro studies have shown significant inhibition of tumor cell proliferation across several cancer cell lines.

- Photoprotective Properties : The compound has been investigated for its potential as a UV filter in sunscreen formulations, showing broad-spectrum photoprotection capabilities.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central assessed the antimicrobial properties of several benzothiazole derivatives, including our compound. The results indicated that it exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Antitumor Activity

In a study focusing on antiproliferative effects, the compound was tested against various human cancer cell lines. It demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-(Benzothiazol-2-yl)-3-hydroxychromone and N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide, 3-(Benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-benzopyran-4-carbonitrile stands out due to its unique combination of benzothiazole and benzopyran moieties. This structural uniqueness contributes to its distinct electronic and optical properties, making it particularly valuable in applications such as fluorescent probes for biological imaging .

Q & A

Q. What are the optimal synthetic routes for 3-(benzothiazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation between benzothiazole derivatives and coumarin precursors. For example, 2-oxo-spiro intermediates can react with (6-R-benzothiazol-2-yl)-amine under controlled conditions (e.g., reflux in toluene with catalysts like palladium or copper). Key intermediates are purified via column chromatography and characterized using melting point analysis, elemental analysis, and spectroscopic methods (IR, NMR) .

Q. How can researchers ensure purity and stability during purification and storage?

- Purification : Use recrystallization (solvent: DMSO) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Stability : Store in amber vials at –20°C to prevent photodegradation. Monitor decomposition via HPLC or TLC, as the compound may degrade under prolonged light exposure .

- Purity Analysis : Titrimetric methods (≥98% purity) and elemental analysis are standard .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : ¹H/¹³C NMR identifies diethylamino (–N(CH₂CH₃)₂) and benzothiazole protons.

- IR : Peaks at ~2200 cm⁻¹ confirm the nitrile (–CN) group.

- UV-Vis : Absorbance maxima (~450 nm) indicate π→π* transitions in the coumarin core .

- X-ray Crystallography : Resolves bond lengths and angles, critical for validating computational models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Avoid water-based fire suppression (risk of splashing); use CO₂ or dry chemical extinguishers .

- Monitor air quality per GBZ/T 160 standards if used in aerosol form .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties, and what discrepancies exist between experimental and predicted data?

- Software : Gaussian or DFT methods calculate properties like pKa (predicted: 2.08±0.20) and LogP (4.61).

- Discrepancies : Predicted PSA (79.36 Ų) may differ from experimental values due to solvent effects or crystal packing . Validate with experimental HPLC retention times and solubility profiles (DMSO > water) .

Q. How do structural modifications (e.g., substituent R-groups) influence optical properties and reactivity?

- The diethylamino group enhances electron-donating capacity, shifting fluorescence emission (e.g., λem = 550 nm in ethanol).

- Benzothiazole substitution alters conjugation, affecting quantum yield. Compare derivatives via Stern-Volmer quenching experiments .

- Substituent effects on reactivity: Electron-withdrawing groups (e.g., –CN) increase electrophilicity, enabling nucleophilic additions .

Q. What methodologies resolve contradictions in reported spectral data or biological activity?

- Case Study : Discrepancies in predicted vs. experimental molecular weights (e.g., 359.12711 g/mol calculated vs. 350.436 g/mol observed) may arise from isotopic variations or hydration. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Biological Assays : Replicate enzyme inhibition studies (e.g., cytochrome P450 assays) under standardized conditions to address variability .

Q. How is this compound applied in advanced material science (e.g., OLEDs, fluorescence probes)?

- OLEDs : Acts as a dopant in emissive layers due to high fluorescence efficiency. Optimize concentration (0.2% wt. in PET matrices) to prevent aggregation .

- Fluorescence Probes : Use in live-cell imaging by conjugating with targeting moieties (e.g., antibodies). Calibrate excitation/emission filters to match its spectral profile .

Q. What strategies elucidate structure-activity relationships (SAR) for pharmaceutical applications?

- Synthesize analogs with varying R-groups (e.g., –OCH₃, –Cl) and test against cancer cell lines (IC₅₀ assays).

- Molecular docking (e.g., AutoDock) identifies binding interactions with targets like tubulin or kinases .

Q. How does the compound interact with biological macromolecules, and what assays quantify these interactions?

- Fluorescence Polarization : Measures binding affinity to proteins (e.g., serum albumin).

- Circular Dichroism (CD) : Detects conformational changes in DNA upon interaction.

- Microscale Thermophoresis (MST) : Quantifies binding constants (Kd) in low-volume samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.